molecular formula C13H16ClNOS B13581422 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride

1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride

Cat. No.: B13581422
M. Wt: 269.79 g/mol
InChI Key: CBBUETHUWIRHGE-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is a synthetic organic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Propanone Moiety: The propanone group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.

    Ethylamino Substitution: The ethylamino group can be introduced through a reductive amination reaction using ethylamine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound may be studied for its effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a stimulant or in the treatment of certain medical conditions.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride likely involves its interaction with neurotransmitter systems in the brain. It may act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced stimulation of their respective receptors.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-onehydrochloride: Similar structure but with a methylamino group instead of an ethylamino group.

    1-(1-Benzothiophen-5-yl)-2-(isopropylamino)propan-1-onehydrochloride: Similar structure but with an isopropylamino group instead of an ethylamino group.

    1-(1-Benzothiophen-5-yl)-2-(dimethylamino)propan-1-onehydrochloride: Similar structure but with a dimethylamino group instead of an ethylamino group.

Uniqueness

1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group may influence its binding affinity and selectivity for various biological targets, as well as its metabolic stability and overall pharmacokinetic profile.

Properties

Molecular Formula

C13H16ClNOS

Molecular Weight

269.79 g/mol

IUPAC Name

1-(1-benzothiophen-5-yl)-2-(ethylamino)propan-1-one;hydrochloride

InChI

InChI=1S/C13H15NOS.ClH/c1-3-14-9(2)13(15)11-4-5-12-10(8-11)6-7-16-12;/h4-9,14H,3H2,1-2H3;1H

InChI Key

CBBUETHUWIRHGE-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)C1=CC2=C(C=C1)SC=C2.Cl

Origin of Product

United States

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